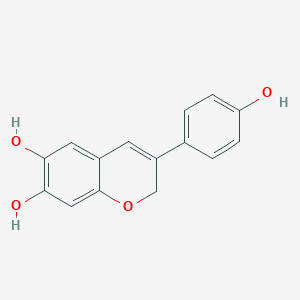
3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol, also known as this compound, is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol, also known as 4-hydroxy-2H-chromene-6,7-diol, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antioxidant effects, and potential applications in treating various diseases.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| CAS Number | 145917-93-7 |
| Density | 1.439 g/cm³ |
| Boiling Point | 526.8 °C |
| Melting Point | Not Available |
Structural Characteristics
The compound features a benzopyran structure with a hydroxyl group at the para position of the phenyl ring, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted by Zhang et al. (2022) reported that this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC₅₀ values were found to be approximately 10 µg/mL for MCF-7 and 15 µg/mL for A549 cells, indicating potent activity against these cancer types .
A detailed investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This was evidenced by increased levels of cleaved caspase-3 and decreased phosphorylation of Akt in treated cells .
Antioxidant Properties
In addition to its anticancer effects, this compound has been shown to possess strong antioxidant activities. A comparative study indicated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. The compound's ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase was also noted, suggesting potential protective effects against oxidative damage .
Other Biological Activities
- Antiviral Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain viruses, including HIV. Its structural similarity to other flavonoids known for antiviral properties supports further exploration in this area .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromene-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-3-1-9(2-4-12)11-5-10-6-13(17)14(18)7-15(10)19-8-11/h1-7,16-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGRBFWWYBMPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376769 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145917-93-7 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














